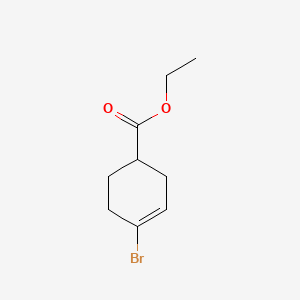

Ethyl 4-bromocyclohex-3-ene-1-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-bromocyclohex-3-ene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrO2/c1-2-12-9(11)7-3-5-8(10)6-4-7/h5,7H,2-4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMGPAKUOUAFRNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(=CC1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20742930 | |

| Record name | Ethyl 4-bromocyclohex-3-ene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20742930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365272-96-3 | |

| Record name | Ethyl 4-bromocyclohex-3-ene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20742930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Synthetic Methodologies for Ethyl 4 Bromocyclohex 3 Ene 1 Carboxylate

Retrosynthetic Disconnections and Analytical Approaches

Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. numberanalytics.comyoutube.com This process helps to identify potential synthetic pathways.

The six-membered ring of a cyclohexene (B86901) derivative is a classic target for a Diels-Alder reaction disconnection. youtube.comlibretexts.org The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile (an alkene). cerritos.edurdd.edu.iq

Applying this logic to Ethyl 4-bromocyclohex-3-ene-1-carboxylate, a primary disconnection across the C4-C5 and C6-C1 bonds (using standard cyclohexene numbering where the double bond is between C3 and C4) simplifies the ring system. This retrosynthetic step suggests that the cyclohexene ring can be formed from a substituted 1,3-butadiene (B125203) (the diene) and an acrylate (B77674) derivative (the dienophile). A more straightforward approach, however, involves disconnecting the target molecule to a precursor, ethyl cyclohex-3-ene-1-carboxylate, which can then be disconnected via the Diels-Alder transform into 1,3-butadiene and ethyl acrylate. This is a highly efficient route as it joins two simple components to create a functionalized cyclic compound. cerritos.edu

Figure 1: Diels-Alder Disconnection of a Cyclohexene Precursor

The bromo-alkene moiety (specifically, a vinyl bromide) in the target molecule can be approached retrosynthetically in a few ways. A functional group interconversion (FGI) could potentially transform another functional group, such as a ketone, into the desired bromoalkene.

However, a more direct and common strategy is to disconnect the carbon-bromine (C-Br) bond. This leads to a precursor molecule, ethyl cyclohex-3-ene-1-carboxylate, and a brominating agent. This pathway implies that the forward synthesis would involve the bromination of a pre-formed cyclohexene ring. Given the position of the bromine atom adjacent to the double bond (an allylic position), this points specifically to an allylic bromination reaction. libretexts.orgstackexchange.com This type of reaction proceeds via a radical mechanism and is known for its selectivity at the allylic position due to the stability of the resulting allylic radical. libretexts.orgpearson.comchemtube3d.com

The ethyl carboxylate group can be retrosynthetically disconnected through a functional group interconversion (FGI) to a carboxylic acid, which could then be esterified in a forward synthesis step. Alternatively, and more efficiently, the entire ester group can be carried through the synthesis as part of the starting materials.

In the context of the Diels-Alder strategy discussed previously, the ester group is an electron-withdrawing group. Such groups activate the dienophile for the cycloaddition reaction. rdd.edu.iq Therefore, the most logical retrosynthetic plan incorporates the ethyl ester group directly into the dienophile. Ethyl acrylate (H₂C=CHCOOEt) serves as an ideal dienophile, reacting with a diene like 1,3-butadiene to directly form the ethyl cyclohexene-1-carboxylate scaffold. rdd.edu.iqacs.org

Direct Synthetic Routes and Reaction Conditions

Based on the retrosynthetic analysis, a two-step direct synthesis is the most logical pathway. This involves first constructing the core ring structure with the ester in place, followed by regioselective bromination.

The immediate precursor for the target molecule is ethyl cyclohex-3-ene-1-carboxylate. This compound can be synthesized through the Diels-Alder reaction between 1,3-butadiene and ethyl acrylate. cerritos.edurdd.edu.iq This reaction is typically performed by heating the reactants, often in a solvent like xylene, to achieve the necessary activation energy for the cycloaddition. youtube.com The reaction joins the two unsaturated molecules to form the six-membered ring product, which still contains a double bond and the ester functional group, ready for the subsequent bromination step. cerritos.edu

To convert ethyl cyclohex-3-ene-1-carboxylate into the final product, a bromine atom must be selectively introduced at the allylic position (C4). Standard bromination with Br₂ would likely result in the addition across the double bond to form a 1,2-dibromide. msu.edu

For selective allylic bromination, N-bromosuccinimide (NBS) is the reagent of choice. pearson.com The reaction is carried out in the presence of a radical initiator, such as ultraviolet (UV) light (hv) or a chemical initiator like AIBN (azobisisobutyronitrile), in an inert solvent like carbon tetrachloride (CCl₄). libretexts.orgstackexchange.compearson.com

The mechanism is a radical chain reaction:

Initiation: UV light initiates the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical (Br•). stackexchange.compearson.com

Propagation: The bromine radical abstracts a hydrogen atom from the allylic position of ethyl cyclohex-3-ene-1-carboxylate. This step is favored because it forms a resonance-stabilized allylic radical. libretexts.orgchemtube3d.com The generated HBr then reacts with NBS to produce a low concentration of molecular bromine (Br₂).

Propagation: The allylic radical reacts with the Br₂ molecule to form the product, this compound, and a new bromine radical, which continues the chain reaction. libretexts.org

This method ensures high regioselectivity for the allylic position, preventing significant electrophilic addition to the double bond. libretexts.orgstackexchange.com

Table 1: Reaction Conditions for the Synthesis of this compound

| Step | Reaction | Key Reagents & Conditions | Purpose |

| 1 | Diels-Alder Cycloaddition | 1,3-Butadiene, Ethyl Acrylate, Heat | Forms the ethyl cyclohex-3-ene-1-carboxylate precursor. cerritos.edurdd.edu.iq |

| 2 | Allylic Bromination | N-Bromosuccinimide (NBS), Radical Initiator (e.g., UV light, AIBN), Inert Solvent (e.g., CCl₄) | Regioselectively introduces a bromine atom at the allylic position. libretexts.orgpearson.com |

Bromination of Precursor Cyclohexene Carboxylates

Stereochemical Control in Bromination Reactions

The introduction of the bromine atom to the cyclohexene ring is a critical step where stereochemistry must be considered. The bromination of alkenes, including cyclic systems like cyclohexene, typically proceeds via an electrophilic addition mechanism. youtube.comyoutube.com This reaction involves the formation of a cyclic bromonium ion intermediate. youtube.comyoutube.com

The subsequent step is the nucleophilic attack by a bromide ion (Br⁻). This attack occurs from the side opposite to the bulky bromonium ion ring, a process known as anti-addition. youtube.com For a simple cyclohexene, this results in the formation of a trans-1,2-dibromocyclohexane. youtube.comquora.com The rigidity of the cyclic starting material ensures that the reaction is highly stereospecific. youtube.com

In the context of synthesizing the target molecule, which is an allylic bromide, a different strategy known as allylic bromination is required. This involves the substitution of a hydrogen atom on the carbon adjacent to the double bond. Reagents such as N-bromosuccinimide (NBS) are commonly used for this purpose, often in the presence of a radical initiator like UV light or a peroxide. masterorganicchemistry.comstackexchange.com The reaction proceeds via a free-radical mechanism, involving the formation of a resonance-stabilized allylic radical. stackexchange.comquora.com This resonance can sometimes lead to the formation of rearranged products. masterorganicchemistry.com The stereochemical control in radical reactions is often less straightforward than in ionic additions, and the resulting product may be a mixture of stereoisomers unless specific chiral reagents or catalysts are employed.

| Method | Reagent(s) | Mechanism | Primary Product Type | Stereochemical Outcome | Reference |

|---|---|---|---|---|---|

| Electrophilic Addition | Br₂ in an inert solvent (e.g., CCl₄) | Ionic (via bromonium ion) | Vicinal Dibromide (e.g., 1,2-dibromocyclohexane) | Anti-addition (trans product) | youtube.comquora.com |

| Allylic Bromination | N-Bromosuccinimide (NBS), radical initiator (UV light, AIBN) | Free Radical (via allylic radical) | Allylic Bromide (e.g., 3-bromocyclohexene) | Can lead to mixtures; potential for allylic rearrangement | masterorganicchemistry.comstackexchange.com |

Catalyst Influence on Bromination Outcomes

The choice of catalyst or reaction conditions profoundly influences whether bromination results in addition to the double bond or substitution at the allylic position.

Electrophilic Bromination : In the absence of radical initiators and in polar or non-polar solvents, molecular bromine (Br₂) reacts with alkenes via an electrophilic pathway. quora.com Lewis acids, such as iron(III) bromide (FeBr₃), can be used to polarize the Br-Br bond, enhancing the electrophilicity of the bromine and catalyzing the addition reaction. However, this is more common in electrophilic aromatic substitution. ncert.nic.in For simple alkenes, the reaction often proceeds without a catalyst. quora.com

Radical Bromination : The use of UV light or chemical radical initiators fundamentally changes the reaction mechanism to a free-radical chain reaction. stackexchange.com This pathway is favored when the concentration of molecular bromine is kept low to suppress the competing electrophilic addition. masterorganicchemistry.com N-bromosuccinimide (NBS) is the reagent of choice for this purpose because it provides a constant, low concentration of Br₂ through its reaction with trace amounts of HBr generated in the reaction. masterorganicchemistry.comquora.com This selective generation of an allylic bromide is crucial for synthesizing precursors to this compound.

Esterification of Substituted Cyclohexene Carboxylic Acids

The ester functional group in this compound is typically introduced via esterification of the corresponding carboxylic acid, 4-bromocyclohex-3-ene-1-carboxylic acid. The most common method for this transformation is the Fischer esterification. masterorganicchemistry.commasterorganicchemistry.com

This reaction involves heating the carboxylic acid with an excess of the alcohol (ethanol, in this case) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comchemguide.co.uk The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used as the solvent, or water is removed as it is formed. masterorganicchemistry.comchemguide.co.uk

The mechanism involves several key steps:

Protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.com

Nucleophilic attack by the alcohol on the activated carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.com

Proton transfer from the attacking alcohol moiety to one of the hydroxyl groups. masterorganicchemistry.com

Elimination of water as a leaving group, regenerating the carbonyl group. masterorganicchemistry.com

Deprotonation to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.com

An alternative method involves converting the carboxylic acid to a more reactive derivative, such as an acid chloride, which then reacts readily with ethanol (B145695). Another approach is the reaction of the carboxylate salt (formed by deprotonating the carboxylic acid with a base) with an alkyl halide in an Sₙ2 reaction. libretexts.org

One-Pot Multicomponent Synthesis Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, offer a highly efficient route to complex molecules. nih.gov While a specific MCR for the direct synthesis of this compound is not prominently reported, the principles of MCRs can be applied to design a potential synthesis.

Advanced and Sustainable Synthetic Strategies

Modern synthetic chemistry emphasizes the development of more sustainable and efficient catalytic methods. These strategies aim to minimize waste, reduce energy consumption, and utilize non-toxic reagents and catalysts.

Catalytic Syntheses of this compound

The development of catalytic methods for both the bromination and esterification steps is key to a more advanced synthesis. Catalytic allylic alkylation, for example, is a powerful tool in organic synthesis, often employing palladium catalysts. pearson.com While typically used for C-C bond formation, related palladium-catalyzed allylic substitution reactions could potentially be adapted for C-Br bond formation.

Organocatalysis, the use of small, metal-free organic molecules to catalyze chemical reactions, has emerged as a powerful tool in asymmetric synthesis. scienceopen.com This approach offers a sustainable alternative to often toxic or expensive metal-based catalysts.

For the synthesis of this compound, organocatalysis could be applied in several ways:

Enantioselective Bromination : Chiral organocatalysts, such as those based on thioureas or phosphoric acids, can activate the brominating agent and the substrate through non-covalent interactions like hydrogen bonding. scienceopen.com This can create a chiral environment around the substrate, enabling the enantioselective formation of the brominated product.

Catalytic Cyclizations : Organocatalysts are widely used to promote cycloaddition reactions, such as the Diels-Alder reaction. A chiral organocatalyst could be used to construct the cyclohexene ring with high stereocontrol, which could then be subjected to bromination. Recent research has shown the power of organocatalysis in complex cyclizations, such as the enantioselective sulfenocyclization of cyclohexadienes to form bridged bicyclic systems. nih.gov

Catalytic Esterification : While less common than acid catalysis, organocatalytic methods for esterification exist and could provide milder reaction conditions.

The application of organocatalysis to the synthesis of this specific target molecule represents a frontier in developing efficient and enantioselective routes.

| Reaction Step | Catalytic Approach | Potential Catalyst Type | Anticipated Advantage | Reference Principle |

|---|---|---|---|---|

| Allylic Bromination | Asymmetric Organocatalysis | Chiral Phosphoric Acids, Thioureas | Enantioselective C-Br bond formation | scienceopen.com |

| Cyclohexene Ring Formation | Organocatalytic Diels-Alder | Chiral Amines (e.g., MacMillan catalysts) | Stereocontrolled synthesis of the cyclic core | nih.gov |

| Allylic Substitution | Transition Metal Catalysis | Palladium complexes with chiral ligands | High chemo- and regioselectivity | pearson.com |

Transition Metal-Catalyzed Syntheses

Transition metal catalysis offers powerful tools for the formation of carbon-halogen and carbon-carbon bonds with high efficiency and selectivity. While specific literature on the transition metal-catalyzed synthesis of this compound is not abundant, established methodologies for similar substrates can be extrapolated.

Palladium-catalyzed reactions are particularly relevant. For instance, palladium-catalyzed allylic substitution reactions provide a viable route to introduce the bromine atom at the C4 position of a pre-existing ethyl cyclohex-3-ene-1-carboxylate framework. This could involve the use of a suitable palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a bromine source. The reaction would likely proceed through a π-allylpalladium intermediate, with subsequent nucleophilic attack by a bromide ion. The regioselectivity of such reactions is a critical aspect, and the electronic and steric nature of the ester group would play a significant role in directing the incoming bromide to the desired C4 position. A proposed reaction is shown below:

Ethyl cyclohex-3-ene-1-carboxylate + [Pd(0)] + Bromide Source → this compound

Furthermore, ruthenium catalysts have been explored for the addition of carboxylic acids to allenes, which could be conceptually adapted for the synthesis of precursors to the target molecule. nih.gov While not a direct bromination, these methods highlight the versatility of transition metals in constructing the core cyclohexene ester structure, which could then be subjected to a subsequent bromination step.

The table below summarizes potential transition metal-catalyzed approaches applicable to the synthesis of this compound or its immediate precursors.

| Catalyst Type | Reaction Type | Potential Substrates | Bromine Source | Key Advantages |

| Palladium(0) | Allylic Substitution | Ethyl cyclohex-3-ene-1-carboxylate | N-Bromosuccinimide (NBS), Bromide salts | High efficiency, potential for stereocontrol. |

| Ruthenium(II) | Olefin Metathesis | Dienyl esters and bromo-alkenes | Not applicable directly | Formation of the cyclohexene ring. |

| Copper(I)/Copper(II) | Halogenation | Ethyl cyclohex-3-ene-1-carboxylate | CBrCl₃, CuBr₂ | Milder reaction conditions. |

Stereoselective and Enantioselective Synthesis Considerations

The stereochemistry of this compound is a crucial aspect, as the molecule contains a stereocenter at the C1 position and a double bond that can lead to diastereomers depending on the synthetic route. Achieving high levels of stereoselectivity is a key challenge and a primary goal in modern organic synthesis.

Diastereoselective Synthesis: The relative orientation of the ethyl ester and the bromine atom can be influenced by the choice of synthetic method. For instance, in a Diels-Alder approach to construct the cyclohexene ring, the endo/exo selectivity of the cycloaddition will determine the initial stereochemistry of the substituents. Subsequent functional group manipulations would need to be carefully planned to maintain or invert the desired stereocenters.

Enantioselective Synthesis: The preparation of enantiomerically pure or enriched this compound can be approached through several strategies:

Chiral Catalysis: The use of chiral transition metal catalysts or organocatalysts can induce asymmetry in the key bond-forming steps. For example, an enantioselective Diels-Alder reaction using a chiral Lewis acid or a chiral amine catalyst could provide a chiral cyclohexene precursor. princeton.eduamanote.com Subsequent bromination would then lead to the desired enantiomer of the final product.

Enzymatic Resolutions: Biocatalytic methods, such as enzymatic kinetic resolution, offer a powerful tool for separating enantiomers. nih.govresearchgate.netresearchgate.netmdpi.comnih.gov A racemic mixture of this compound or a suitable precursor alcohol could be subjected to enzymatic acylation or hydrolysis. Lipases are commonly employed for such transformations, selectively reacting with one enantiomer and allowing for the separation of the unreacted enantiomer and the acylated product, both in high enantiomeric excess. nih.govnih.gov

Use of Chiral Auxiliaries: Attaching a chiral auxiliary to the starting material can direct the stereochemical outcome of subsequent reactions. After the desired stereochemistry is established, the auxiliary can be cleaved to yield the enantiomerically enriched product.

The table below outlines some potential stereoselective strategies.

| Strategy | Method | Catalyst/Enzyme | Expected Outcome |

| Chiral Catalysis | Asymmetric Diels-Alder | Chiral Lewis Acid, Chiral Organocatalyst | Enantioenriched cyclohexene precursor |

| Chiral Catalysis | Asymmetric Allylic Bromination | Chiral Palladium or Copper Complex | Direct formation of enantioenriched product |

| Enzymatic Resolution | Kinetic Resolution | Lipase (B570770) (e.g., Candida antarctica lipase B) | Separation of racemic mixture |

| Chiral Pool Synthesis | From Natural Products | Not directly applicable without extensive modification | - |

Principles of Green Chemistry in Synthesis Optimization

The application of green chemistry principles is essential for developing sustainable and environmentally responsible synthetic processes. The synthesis of this compound can be optimized by considering solvent choice, atom economy, and the toxicity of reagents.

Performing reactions without a solvent or in environmentally benign solvents like water can significantly reduce the environmental impact of a synthesis. While many traditional organic reactions are conducted in volatile organic solvents, there is a growing trend towards solvent-free conditions. For the synthesis of cyclohexene derivatives, solvent-free approaches have been reported, often facilitated by microwave irradiation or the use of solid-supported catalysts. chemindigest.com For the bromination of an alkene like ethyl cyclohex-3-ene-1-carboxylate, a solid-phase reaction using a polymer-bound brominating agent could be a viable solvent-free approach.

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. organic-chemistry.orgjocpr.comresearchgate.netchemrxiv.org Addition reactions, such as the direct bromination of an alkene, generally have a high atom economy as all atoms of the reactants are incorporated into the product. In contrast, substitution reactions, like those using N-bromosuccinimide (NBS), generate stoichiometric byproducts (succinimide), leading to lower atom economy. wordpress.com

To maximize atom economy in the synthesis of this compound, a direct addition of bromine (Br₂) across a double bond of a suitable precursor would be ideal. However, the handling of hazardous liquid bromine presents safety challenges. wordpress.com A greener alternative with good atom economy is the in situ generation of bromine from a mixture of sodium bromide (NaBr) and sodium bromate (B103136) (NaBrO₃) in an acidic aqueous medium. rsc.org This method avoids the direct use of liquid bromine and produces water as the main byproduct.

The table below compares the atom economy of different bromination methods.

| Brominating Agent | Reaction Type | Byproducts | Atom Economy |

| Br₂ | Addition | None | 100% (in theory) |

| N-Bromosuccinimide (NBS) | Allylic Substitution | Succinimide, HBr | Low |

| NaBr/NaBrO₃/H⁺ | Addition | Na⁺, H₂O | High |

The selection of reagents is a critical aspect of green chemistry. Whenever possible, reagents derived from renewable resources or those with lower toxicity profiles should be employed.

For the synthesis of the cyclohexene backbone, starting materials derived from biomass are gaining attention. rsc.org For example, cyclohexanol, which can be produced from the hydrogenation of phenol (B47542) derived from lignin, can be dehydrated to form cyclohexene. umass.edulibretexts.orgsserc.org.uk This cyclohexene could then serve as a starting point for further functionalization.

Regarding the brominating agent, traditional liquid bromine is highly toxic and corrosive. wordpress.com Greener alternatives include:

N-Bromosuccinimide (NBS): A solid reagent that is easier and safer to handle than liquid bromine, although it has a lower atom economy. wordpress.comlibretexts.org

Bromide/Bromate mixtures: As mentioned, these offer a safer and more atom-economical alternative for generating bromine in situ. chemindigest.comrsc.org

Hydrobromic acid with an oxidant: The combination of HBr with an oxidant like hydrogen peroxide (H₂O₂) can be an effective brominating system, with water being the only byproduct. acs.org

The use of less toxic catalysts is also important. While heavy metals like palladium are highly effective, there is ongoing research into using more abundant and less toxic metals like iron or copper for similar transformations.

Synthetic Pathways to Ethyl 4 Bromocyclohex 3 Ene 1 Carboxylate

Retrosynthetic Analysis and Key Disconnections

Two primary retrosynthetic strategies can be envisioned:

Diels-Alder Approach: Disconnection of the cyclohexene ring via a retro-Diels-Alder reaction leads to a brominated diene and an acrylate (B77674) dienophile.

Allylic Bromination Approach: Disconnection of the C-Br bond suggests a precursor such as Ethyl cyclohex-3-ene-1-carboxylate, which could be brominated at the allylic position.

Addition Reactions to the Cyclohexene Double Bond

Synthesis via Diels-Alder Reaction

The Diels-Alder reaction provides a powerful method for constructing the cyclohexene core. masterorganicchemistry.comlibretexts.org A plausible synthesis would involve the [4+2] cycloaddition of a 2-bromo-1,3-diene with ethyl acrylate. The regioselectivity of this reaction would be a critical factor to control to obtain the desired 4-bromo isomer.

A potential challenge in this approach is the potential for the brominated diene to undergo elimination of HBr under the reaction conditions, which often require heat. acs.org

Synthesis via Allylic Bromination

A more common and likely more efficient route would involve the allylic bromination of a pre-formed cyclohexene ring. Starting with the readily available Ethyl cyclohex-3-ene-1-carboxylate, treatment with N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or light) would be expected to introduce a bromine atom at one of the allylic positions. masterorganicchemistry.comchadsprep.comlibretexts.org This reaction proceeds via a radical chain mechanism and is known to be selective for allylic C-H bonds over addition to the double bond, especially when the concentration of Br₂ is kept low through the use of NBS. masterorganicchemistry.comlibretexts.org

The reaction with an unsymmetrical alkene like Ethyl cyclohex-3-ene-1-carboxylate could potentially lead to a mixture of regioisomers, although the electronic and steric effects of the ester group would likely influence the regioselectivity.

Computational and Theoretical Chemistry Studies of Ethyl 4 Bromocyclohex 3 Ene 1 Carboxylate

Electronic Structure and Molecular Property Calculations

Theoretical calculations offer a window into the electronic nature of a molecule, which governs its stability, reactivity, and physical properties. For Ethyl 4-bromocyclohex-3-ene-1-carboxylate, these methods can elucidate the effects of the bromine atom, the carbon-carbon double bond, and the ethyl carboxylate group on the cyclohexene (B86901) ring.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost, making it well-suited for molecules of this size. nih.gov A primary application of DFT is geometry optimization, where the molecule's lowest energy conformation (its most stable three-dimensional shape) is determined by calculating the forces on each atom and minimizing them.

For this compound, the cyclohexene ring is expected to adopt a half-chair conformation. DFT calculations, likely using a functional like B3LYP with a basis set such as 6-31G(d) or larger, would precisely determine the bond lengths, bond angles, and dihedral angles of the most stable conformer. nih.gov The ethyl carboxylate substituent can exist in different orientations relative to the ring, and DFT can calculate the energy barriers between these conformers, thus mapping out the potential energy landscape. The interplay between the bulky bromine atom and the ester group will significantly influence the preferred conformation. In disubstituted cyclohexanes, the equatorial position is generally favored for larger groups to minimize steric strain from 1,3-diaxial interactions. libretexts.org

Illustrative Optimized Geometry Parameters (Predicted) This table presents expected values based on typical DFT calculations for similar structures, not from a direct study on the target molecule.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C=C (alkene) | ~1.34 Å |

| Bond Length | C-Br | ~1.90 Å |

| Bond Length | C-C (ester) | ~1.51 Å |

| Bond Length | C=O (ester) | ~1.21 Å |

| Bond Angle | C=C-C | ~123° |

| Dihedral Angle | Ring puckering | Half-chair specific angles |

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. imperial.ac.ukyoutube.com The energy, shape, and location of these orbitals are crucial for predicting how a molecule will interact with electrophiles and nucleophiles.

For this compound, a DFT calculation would reveal the spatial distribution and energy levels of the HOMO and LUMO.

HOMO: The HOMO is expected to be localized primarily on the carbon-carbon double bond (the π-system), as this is typically the most electron-rich region of the molecule. This indicates that the initial site of attack for an electrophile would be the double bond.

LUMO: The LUMO is likely to have significant contributions from the C-Br antibonding orbital (σ) and the carbonyl group's π orbital. This suggests that the molecule would be susceptible to nucleophilic attack at the carbon attached to the bromine (leading to substitution) or at the carbonyl carbon.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. nih.gov

Illustrative FMO Properties (Predicted) This table presents expected values based on typical DFT calculations for similar haloalkenes.

| Orbital | Predicted Energy (eV) | Primary Location | Implication for Reactivity |

|---|---|---|---|

| HOMO | ~ -6.5 to -7.5 | C=C π-bond | Site for electrophilic attack |

| LUMO | ~ -0.5 to -1.5 | C-Br σ-orbital, C=O π-orbital | Site for nucleophilic attack |

| HOMO-LUMO Gap | ~ 5.0 to 7.0 | - | Indicates moderate kinetic stability |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its non-covalent interactions. The MEP map is plotted onto the molecule's electron density surface, with colors indicating different electrostatic potential values.

Red regions (negative potential) indicate areas of high electron density, which are prone to electrophilic attack. For this compound, these would be concentrated around the oxygen atoms of the carbonyl group.

Blue regions (positive potential) signify areas of low electron density or electron deficiency, which are susceptible to nucleophilic attack. These would be found around the hydrogen atoms and potentially near the carbon attached to the bromine atom.

A region of positive potential, known as a "sigma-hole," is often observed on the halogen atom along the axis of the C-X bond, which can lead to halogen bonding. ump.edu.plump.edu.pl

The MEP surface for this molecule would visually confirm the reactive sites suggested by FMO analysis and provide insight into its intermolecular interactions.

Theoretical Spectroscopic Property Predictions

Computational methods can predict spectroscopic data with a high degree of accuracy, aiding in the interpretation of experimental spectra and the confirmation of molecular structure.

Theoretical calculations of NMR spectra are typically performed using the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT. The magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C) are calculated and then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory.

These calculations can predict the chemical shift for each unique proton and carbon atom in this compound. The results are highly sensitive to the molecule's geometry, so an accurately optimized structure is essential. Comparing the calculated shifts with experimental data can confirm the structural assignment. For instance, the chemical shifts of the vinylic proton and the proton on the carbon bearing the ester group would be key indicators. Studies on similar cyclohexene systems have shown good correlation between B3LYP/6-31G(d,p) calculated and experimental NMR data. nih.gov

Illustrative Predicted vs. Typical Experimental NMR Chemical Shifts (ppm) This table shows the kind of data generated, comparing theoretically predicted shifts with typical experimental ranges for the functional groups present.

| Atom | Predicted ¹³C Shift (ppm) | Typical Exp. ¹³C Range (ppm) | Predicted ¹H Shift (ppm) | Typical Exp. ¹H Range (ppm) |

|---|---|---|---|---|

| C=O (ester) | ~172 | 170-175 | - | - |

| C-Br | ~128 | 125-135 (vinylic) | - | - |

| =CH | ~120 | 115-125 | ~5.8 | 5.5-6.0 |

| CH-COOEt | ~40 | 35-45 | ~2.5 | 2.3-2.8 |

| O-CH₂ | ~61 | 60-63 | ~4.1 | 4.0-4.3 |

| CH₃ | ~14 | 13-15 | ~1.2 | 1.1-1.3 |

Theoretical vibrational spectroscopy involves calculating the second derivatives of the energy with respect to atomic displacements. This yields a set of vibrational modes, each with a specific frequency and intensity for both IR and Raman spectra. DFT methods are commonly used for this purpose.

The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data.

For this compound, the calculated IR spectrum would be expected to show strong absorption bands corresponding to:

C=O stretch of the ester group (~1735 cm⁻¹).

C=C stretch of the alkene (~1650 cm⁻¹).

C-O stretches of the ester (~1250-1100 cm⁻¹).

C-H stretches (aliphatic and vinylic, ~3100-2850 cm⁻¹).

These theoretical predictions are invaluable for assigning the bands observed in an experimental IR spectrum. nih.gov

Illustrative Predicted vs. Typical Experimental IR Frequencies (cm⁻¹) This table illustrates the comparison between scaled theoretical frequencies and typical experimental values for the key functional groups.

| Vibrational Mode | Predicted Scaled Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| C-H stretch (vinylic) | ~3050 | 3020-3080 | Medium |

| C-H stretch (aliphatic) | ~2950 | 2850-3000 | Strong |

| C=O stretch (ester) | ~1730 | 1735-1750 | Very Strong |

| C=C stretch (alkene) | ~1655 | 1640-1680 | Medium |

| C-O stretch (ester) | ~1240 | 1200-1300 | Strong |

| C-Br stretch | ~650 | 600-700 | Medium-Strong |

Prediction of UV-Visible Absorption Spectra

The prediction of the UV-Visible absorption spectrum of this compound is typically accomplished using Time-Dependent Density Functional Theory (TD-DFT). cdnsciencepub.com This quantum mechanical method is well-suited for calculating the electronic transitions that give rise to absorption in the ultraviolet and visible regions of the electromagnetic spectrum. medium.com The process involves first optimizing the ground-state geometry of the molecule and then calculating the vertical excitation energies to various excited states.

The choice of functional and basis set is critical for obtaining accurate predictions. For organic molecules containing halogens, hybrid functionals such as B3LYP or CAM-B3LYP are often employed, along with a basis set like 6-311++G(d,p) that includes diffuse and polarization functions to accurately describe the electron distribution. cdnsciencepub.comchemrxiv.org

Solvent effects are also a crucial consideration, as they can significantly influence the position and intensity of absorption bands. These effects are commonly incorporated using a Polarizable Continuum Model (PCM), where the solvent is treated as a continuous medium with a specific dielectric constant. numberanalytics.com

The predicted UV-Visible spectrum for this compound would be expected to show absorptions corresponding to π → π* and n → π* transitions. The vinyl bromide and the ester carbonyl group are the primary chromophores in the molecule. The π → π* transition, associated with the C=C double bond, is expected to be the most intense absorption. The n → π* transition, involving the non-bonding electrons of the oxygen atoms in the ester group, would likely appear as a lower intensity band at a longer wavelength.

Table 1: Predicted UV-Visible Absorption Data for this compound (Note: This is a representative table based on typical computational outputs for similar compounds, as specific experimental or fully calculated spectral data for this exact molecule is not widely published.)

| Predicted λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

| 210 | 0.45 | HOMO -> LUMO | π -> π |

| 285 | 0.02 | HOMO-1 -> LUMO | n -> π |

Reaction Mechanism Modeling and Simulation

Computational modeling is an invaluable tool for elucidating the intricate details of chemical reactions involving this compound. It allows for the exploration of potential reaction pathways and the identification of key intermediates and transition states.

For a molecule like this compound, several reaction pathways can be computationally explored. For instance, in nucleophilic substitution reactions, theoretical calculations can help determine whether the reaction proceeds via an SN1, SN2, SN1', or SN2' mechanism. By calculating the energies of the reactants, products, and all possible intermediates and transition states, the most energetically favorable pathway can be identified.

Another area of investigation is the electrophilic addition to the double bond. Computational methods can model the approach of an electrophile and determine the stereochemical outcome of the reaction, such as the formation of syn or anti addition products. libretexts.org The mechanism of bromination of cyclohexene, for example, is known to proceed through a bromonium ion intermediate, leading to anti-addition. youtube.com

A critical aspect of modeling reaction mechanisms is the localization of the transition state (TS), which represents the highest energy point along the reaction coordinate. Various algorithms, such as the Berny optimization algorithm, are used to locate these first-order saddle points on the potential energy surface.

Once a transition state is located, its identity is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. To further verify that the located TS connects the desired reactants and products, an Intrinsic Reaction Coordinate (IRC) calculation is performed. The IRC analysis follows the reaction path downhill from the transition state in both the forward and reverse directions, ideally leading to the reactant and product minima, respectively.

The solvent can have a profound impact on reaction rates and mechanisms. numberanalytics.com Computational studies must account for these effects to provide realistic models of reactions in solution. As with UV-Vis predictions, both implicit and explicit solvent models are used.

Implicit models, like the PCM, are computationally efficient and capture the bulk electrostatic effects of the solvent. wikipedia.org Explicit models, where a number of solvent molecules are included directly in the calculation, can provide a more detailed picture of specific solvent-solute interactions, such as hydrogen bonding. researchgate.net For reactions involving charged intermediates or transition states, the stabilizing effect of a polar solvent can be significant and is a key factor to model accurately. dntb.gov.ua

Conformational Analysis and Stereochemical Insights

The three-dimensional shape of a molecule is fundamental to its reactivity and physical properties. Conformational analysis of this compound provides insights into its most stable geometries.

The cyclohexene ring in this compound adopts a half-chair conformation. lookchem.com The substituents—the bromine atom and the ethyl carboxylate group—can occupy either pseudo-axial or pseudo-equatorial positions. Identifying the global minimum conformer involves a systematic search of the molecule's potential energy surface.

This search can be performed using molecular mechanics force fields followed by higher-level quantum mechanical calculations (like DFT) on the low-energy conformers found. The relative energies of the different conformers are then compared to determine the most stable structure. For substituted cyclohexanes, substituents generally prefer the equatorial position to minimize steric strain. libretexts.org In the case of 4-bromocyclohexene, a study has shown that the conformational enthalpy favors the axial isomer by a very small margin. lookchem.com The presence of the ethyl carboxylate group at the 1-position would also influence the conformational preference.

Table 2: Relative Energies of Conformers of this compound (Note: This is a representative table illustrating the expected output of a conformational analysis. The energy values are hypothetical and serve to demonstrate the relative stability of different conformers.)

| Conformer | Bromine Position | Ethyl Carboxylate Position | Relative Energy (kcal/mol) |

| 1 | pseudo-equatorial | pseudo-equatorial | 0.00 |

| 2 | pseudo-axial | pseudo-equatorial | 0.25 |

| 3 | pseudo-equatorial | pseudo-axial | 1.50 |

| 4 | pseudo-axial | pseudo-axial | 1.80 |

Exploration of the Conformational Energy Landscape

The conformational landscape of this compound is primarily defined by the puckering of the cyclohexene ring and the orientation of its substituents. The cyclohexene ring is known to adopt non-planar conformations to alleviate ring strain. The most stable conformation is the half-chair, with the boat conformation representing a key transition state in the ring's pseudorotation pathway.

Theoretical calculations on substituted cyclohexene derivatives indicate that the presence of substituents at the C1 and C4 positions influences the relative energies of the possible conformers. For this compound, two primary half-chair conformers are of interest: one with the ethyl carboxylate group in a pseudo-axial position and the other with it in a pseudo-equatorial position. The bromine atom at the C4 position is located on the double bond, which is a relatively rigid part of the ring, and its influence is primarily electronic.

The relative stability of these conformers is determined by a balance of steric and electronic effects. Generally, bulky substituents on a cyclohexene ring prefer to occupy the pseudo-equatorial position to minimize steric hindrance. Computational studies on related 1,4-disubstituted cyclohexene systems suggest that the diequatorial conformer is typically more stable than the diaxial or axial-equatorial conformers. In the case of this compound, the ethyl carboxylate group is significantly bulkier than a hydrogen atom, and thus it is expected to preferentially occupy the pseudo-equatorial position.

A generalized representation of the conformational energy landscape can be depicted by considering the interconversion between the two half-chair forms via a boat-like transition state.

Table 1: Calculated Relative Energies of Key Conformations of this compound (Illustrative)

| Conformation | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees, illustrative) |

| Half-Chair (equatorial CO₂Et) | 0.00 | C6-C1-C2-C3 ≈ -30, C1-C2-C3-C4 ≈ 0 |

| Boat (Transition State) | ~5-7 | C6-C1-C2-C3 ≈ 0, C3-C4-C5-C6 ≈ 0 |

| Half-Chair (axial CO₂Et) | > 2.00 | C6-C1-C2-C3 ≈ 30, C1-C2-C3-C4 ≈ 0 |

Pseudorotational Barriers of the Cyclohexene Ring

The cyclohexene ring is not static; it undergoes a rapid conformational interconversion process known as pseudorotation. This process involves the movement of the ring atoms in a wave-like motion, allowing the ring to flex and the substituents to interchange between pseudo-axial and pseudo-equatorial positions. The pathway for this interconversion connects the two half-chair minimum energy conformations through a higher-energy boat transition state.

The energy barrier for this pseudorotation is a critical parameter that dictates the rate of conformational interconversion. For the parent cyclohexene molecule, this barrier is relatively low. However, the introduction of substituents can significantly alter the energy landscape and the height of the pseudorotational barrier.

In this compound, the energy barrier to pseudorotation would correspond to the energy difference between the most stable half-chair conformer (with the ethyl carboxylate group in the pseudo-equatorial position) and the boat transition state. While specific computational data for this molecule is scarce, studies on analogous 4-halocyclohexenes provide some insight. For instance, experimental NMR studies on 4-bromocyclohexene have been used to determine the barrier to ring inversion, which is a related process. lookchem.com Theoretical calculations on various substituted cyclohexenes have shown that the energy barrier to pseudorotation is typically in the range of 5 to 10 kcal/mol.

The pseudorotational pathway can be visualized as a potential energy surface as a function of the ring puckering coordinates. The minima on this surface correspond to the half-chair conformations, while the saddle points represent the boat transition states.

Table 2: Estimated Pseudorotational Barriers for Substituted Cyclohexenes (Illustrative)

| Compound | Computational Method | Calculated Barrier (kcal/mol) | Reference |

| Cyclohexene | DFT (B3LYP/6-31G*) | ~5.3 | General knowledge |

| 4-Methylcyclohexene | MM3 | ~5.5 | Inferred from related studies |

| This compound | Not Available | Estimated 5-8 | - |

Note: The values for this compound are estimations based on data for structurally similar compounds, as direct computational results were not found in the searched literature.

The presence of the bulky ethyl carboxylate group at the C1 position is expected to have a more significant impact on the pseudorotational barrier than the bromine atom at the vinylic C4 position. The steric interactions involving the ethyl carboxylate group in the boat transition state would be a key determinant of the barrier height. A detailed computational study involving mapping the potential energy surface along the pseudorotation coordinate would be necessary to accurately determine these barriers for this compound.

Advanced Analytical Methodologies for Characterization and Quantification of Ethyl 4 Bromocyclohex 3 Ene 1 Carboxylate

Spectroscopic Techniques for Structural Elucidation (Methodology Focus)

Spectroscopic methods are indispensable for the unambiguous determination of the molecular structure of ethyl 4-bromocyclohex-3-ene-1-carboxylate. By probing the interactions of the molecule with electromagnetic radiation, detailed information about its atomic connectivity, functional groups, and electronic properties can be obtained.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies (e.g., 2D NMR, Solid-State NMR for Intermediates)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For a molecule with the complexity of this compound, one-dimensional (1D) ¹H and ¹³C NMR provide foundational information, but advanced 2D NMR techniques are essential for definitive assignments.

Two-Dimensional (2D) NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are pivotal. sdsu.edunih.gov

¹H-¹H COSY: This experiment reveals proton-proton coupling relationships within the molecule. For this compound, COSY would establish the connectivity between the protons on the cyclohexene (B86901) ring and within the ethyl group. For instance, the correlation between the vinylic proton and the adjacent allylic protons can be unequivocally identified.

¹H-¹³C HSQC: This experiment maps protons directly to the carbons they are attached to. researchgate.net It allows for the unambiguous assignment of each carbon signal in the ¹³C NMR spectrum based on the chemical shift of its attached proton. This is particularly useful for distinguishing between the various sp² and sp³ hybridized carbons in the cyclohexene ring. researchgate.net

¹H-¹³C HMBC: This technique identifies longer-range couplings between protons and carbons (typically 2-3 bonds). ustc.edu.cnlibretexts.org This is critical for piecing together the entire carbon skeleton and confirming the positions of the bromo and carboxylate substituents. For example, an HMBC correlation would be expected between the protons of the ethyl group and the carbonyl carbon of the ester, as well as between the vinylic proton and the carbon bearing the bromine atom.

Expected ¹H and ¹³C NMR Chemical Shift Ranges:

| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Ethyl -CH₃ | ~1.2-1.3 (t) | ~14 |

| Ethyl -CH₂- | ~4.1-4.2 (q) | ~60 |

| Cyclohexene Ring Protons | ~2.0-3.0 (m) | ~25-40 |

| Vinylic Proton (-CH=) | ~5.8-6.0 (m) | ~120-130 |

| Carbonyl Carbon (C=O) | - | ~175 |

| Brominated Carbon (C-Br) | - | ~50-60 |

Data is estimated based on typical values for similar functional groups and structures.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and for elucidating its structure through the analysis of its fragmentation patterns.

Exact Mass Determination: HRMS can measure the mass-to-charge ratio (m/z) of the molecular ion to four or five decimal places. This allows for the calculation of the precise elemental formula, confirming that the synthesized compound is indeed C₉H₁₃BrO₂. The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance, resulting in two molecular ion peaks (M⁺ and M+2) of almost equal intensity. docbrown.inforesearchgate.net

Fragmentation Pathway Analysis: Electron Ionization (EI) is a common technique used to induce fragmentation. The resulting fragmentation pattern provides a fingerprint of the molecule's structure. For this compound, key fragmentation pathways would include: wikipedia.orgyoutube.commiamioh.edu

Loss of the ethoxy group (-OCH₂CH₃): This would result in a significant fragment corresponding to the acylium ion.

Loss of the entire ester group (-COOCH₂CH₃): This would generate a brominated cyclohexenyl cation.

Loss of a bromine radical (•Br): This would lead to a cyclohexenyl ester cation.

Retro-Diels-Alder reaction: The cyclohexene ring could undergo a characteristic retro-Diels-Alder fragmentation, breaking the ring into smaller, stable fragments.

Hypothetical HRMS Fragmentation Data:

| Fragment Ion (m/z) | Proposed Structure/Loss |

| 219/221 | [M - C₂H₅]⁺ |

| 173/175 | [M - COOC₂H₅]⁺ |

| 149 | [M - Br]⁺ |

| 121 | [M - Br - CO]⁺ |

| 93 | [C₇H₉]⁺ |

These are hypothetical values based on common fragmentation patterns for similar compounds. nih.govaip.org

Infrared (IR) and Raman Spectroscopy Method Development for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups present in a molecule. nih.govresearchgate.net

Infrared (IR) Spectroscopy: FTIR spectroscopy is particularly useful for identifying polar bonds. researchgate.net Key characteristic absorption bands for this compound would include: docbrown.info

C=O stretch: A strong absorption band around 1730-1750 cm⁻¹ is indicative of the ester carbonyl group. nih.gov

C-O stretch: A band in the region of 1100-1300 cm⁻¹ corresponds to the C-O single bond of the ester.

C=C stretch: A medium intensity band around 1640-1680 cm⁻¹ is characteristic of the cyclohexene double bond. docbrown.info

=C-H stretch: A band just above 3000 cm⁻¹ is due to the stretching of the vinylic C-H bond.

C-Br stretch: A band in the lower frequency region, typically 500-600 cm⁻¹, can be attributed to the carbon-bromine bond.

Raman Spectroscopy: Raman spectroscopy is complementary to IR and is particularly effective for analyzing non-polar bonds and symmetric vibrations. iupac.orgustc.edu.cn For this compound, Raman would be well-suited for observing:

C=C stretch: The cyclohexene C=C stretching vibration would give a strong signal. iupac.org

Cyclohexene ring vibrations: The various breathing and deformation modes of the cyclohexene ring would be observable. royalsocietypublishing.orgnih.gov

C-C backbone vibrations: The carbon-carbon single bonds of the ring and the ethyl group would also produce characteristic Raman signals.

The combination of IR and Raman spectra provides a comprehensive vibrational profile of the molecule, confirming the presence of all key functional groups. rsc.org

UV-Visible Spectroscopy for Chromophore Characterization Methods

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is used to characterize chromophores. youtube.com The primary chromophore in this compound is the carbon-carbon double bond within the cyclohexene ring. While an isolated C=C bond typically absorbs in the far UV region (around 170-190 nm), the presence of substituents can shift the absorption maximum (λ_max). The ester group and the bromine atom can have a slight auxochromic effect, potentially shifting the λ_max to a longer wavelength. The carbonyl group of the ester also has a weak n→π* transition at a longer wavelength, typically around 270-300 nm, though it is often of low intensity. masterorganicchemistry.com

Chromatographic Separation and Purity Assessment Methodologies

Chromatographic techniques are essential for separating the target compound from any unreacted starting materials, byproducts, or isomers, and for accurately assessing its purity.

High-Performance Liquid Chromatography (HPLC) Method Development for Isomer Separation and Purity

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the separation and quantification of non-volatile organic compounds.

Isomer Separation: this compound can exist as cis/trans isomers with respect to the substituents on the cyclohexene ring. Developing an HPLC method to separate these isomers is critical for ensuring the stereochemical purity of the final product.

Stationary Phase Selection: A reversed-phase C18 or C8 column is a common starting point for the separation of moderately polar organic molecules. For challenging isomer separations, more specialized columns, such as those with phenyl or cyano stationary phases, may provide the necessary selectivity.

Mobile Phase Optimization: A mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typically used in reversed-phase HPLC. The ratio of the organic solvent to water would be optimized to achieve the best resolution between the isomers and any impurities. Gradient elution, where the mobile phase composition is changed over the course of the analysis, can be employed to effectively separate components with a wide range of polarities.

Chiral HPLC: If the synthesis can lead to enantiomers, chiral HPLC would be necessary for their separation. This involves using a chiral stationary phase (CSP) that can form transient diastereomeric complexes with the enantiomers, leading to different retention times. sigmaaldrich.comchiralpedia.comhplc.euresearchgate.netnih.gov

Purity Assessment: Once a separation method is established, HPLC with a suitable detector (typically a UV detector set at a wavelength where the compound absorbs) can be used for quantitative purity analysis. The area of the peak corresponding to this compound is compared to the total area of all peaks in the chromatogram to determine its percentage purity.

Illustrative HPLC Method Parameters:

| Parameter | Typical Value/Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile:Water (gradient elution) |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 210 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

These are representative parameters and would require optimization for this specific compound.

Gas Chromatography (GC) for Volatile Purity Analysis and Quantification

Gas Chromatography (GC) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. It is extensively used for determining the purity of the compound and for its quantification in various samples. The method relies on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.

For volatile purity analysis, a sample of this compound is vaporized and swept through a column by an inert carrier gas, such as helium or hydrogen. The separation of impurities from the main compound is based on differences in their boiling points and interactions with the stationary phase. A nonpolar stationary phase, such as one based on dimethylpolysiloxane, is often suitable for separating compounds based on their volatility. researchgate.net A Flame Ionization Detector (FID) is commonly employed for quantification due to its high sensitivity towards organic compounds and a wide linear range. scielo.brnih.gov The purity is determined by calculating the peak area percentage of the main component relative to the total area of all detected peaks.

For accurate quantification, a method is typically validated for parameters such as linearity, limits of detection (LOD) and quantification (LOQ), precision, and accuracy. researchgate.net An internal standard, a compound with similar chemical properties but well-separated chromatographically, is often added to the samples and calibration standards to correct for variations in injection volume and detector response.

Table 1: Illustrative GC Parameters for Purity Analysis and Quantification

| Parameter | Typical Setting | Purpose |

| GC System | Gas Chromatograph with FID | Standard setup for volatile organic compound analysis. |

| Column | Nonpolar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane) | Provides efficient separation of volatile halogenated esters from potential impurities based on boiling point and polarity differences. researchgate.net |

| Carrier Gas | Helium or Hydrogen | Inert mobile phase to transport the analyte through the column. |

| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the sample. |

| Injection Mode | Split (e.g., 50:1 ratio) | Prevents column overloading when analyzing high-concentration (purity) samples. |

| Oven Program | Initial: 100 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) | A temperature gradient to separate compounds with a range of boiling points effectively. |

| Detector Temperature | 300 °C | Maintains the analyte in the gas phase and ensures stable detector performance. |

| Internal Standard | e.g., Ethyl decanoate | A stable compound added at a constant concentration to improve quantitative accuracy. |

| Quantification | Peak area normalization for purity; Internal standard calibration curve for concentration determination. researchgate.net | Standard approaches for calculating purity and quantifying the analyte in a sample matrix. |

Supercritical Fluid Chromatography (SFC) for Chiral Resolution

This compound possesses a chiral center at the C1 position of the cyclohexene ring, meaning it can exist as a pair of enantiomers. As enantiomers often exhibit different biological activities, their separation and quantification are critical, particularly in pharmaceutical contexts. selvita.com Supercritical Fluid Chromatography (SFC) has emerged as a powerful, "green" alternative to normal-phase HPLC for chiral separations, offering faster analysis times and reduced consumption of toxic organic solvents. selvita.comchromatographyonline.com

SFC utilizes a mobile phase, typically supercritical carbon dioxide (CO₂), often mixed with a small amount of an organic modifier like an alcohol (methanol, ethanol (B145695), or isopropanol). chiraltech.com The key to chiral resolution in SFC is the use of a Chiral Stationary Phase (CSP). chromatographyonline.com Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188) coated or immobilized on a silica (B1680970) support, are widely successful for separating a broad range of chiral compounds, including esters. phenomenex.comnih.gov

The separation mechanism relies on the differential formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP. chromatographyonline.com These differences in interaction energy lead to different retention times, allowing for the baseline resolution of the two enantiomers. The choice of the organic modifier and any additives (e.g., trifluoroacetic acid for acidic compounds or diethylamine (B46881) for basic compounds) can significantly influence the selectivity and resolution of the separation. chiraltech.com

Table 2: Representative SFC Conditions for Chiral Resolution

| Parameter | Typical Setting | Rationale |

| SFC System | Supercritical Fluid Chromatograph with UV or Mass Spectrometric Detector | Specialized instrumentation capable of handling supercritical CO₂ as the main mobile phase. |

| Column (CSP) | Immobilized polysaccharide-based CSP (e.g., Lux i-Amylose-3, Chiralpak IA/IB/IC) | Provides a chiral environment for enantioselective interactions, crucial for separating the enantiomers. phenomenex.comnih.gov |

| Mobile Phase | Supercritical CO₂ / Methanol (e.g., 85:15 v/v) | CO₂ is the primary supercritical fluid; methanol acts as a polar modifier to adjust eluting strength and improve peak shape. chiraltech.com |

| Flow Rate | 3.0 mL/min | Higher flow rates compared to HPLC are possible due to the low viscosity of the mobile phase, leading to faster analyses. selvita.com |

| Back Pressure | 150 bar | Maintained to ensure the CO₂ remains in its supercritical state throughout the system. |

| Column Temperature | 40 °C | Temperature can be optimized to improve separation efficiency and resolution. |

| Detection | UV at 220 nm (if chromophore present) or MS | UV detection is common; MS coupling provides higher sensitivity and specificity. nih.gov |

| Sample Preparation | Dissolve in a solvent miscible with the mobile phase (e.g., ethanol or the modifier itself). chiraltech.com | Ensures good peak shape and avoids precipitation on the column. |

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a wealth of information that is often unattainable with either technique alone. nih.gov They are indispensable for the analysis of complex mixtures and for the definitive identification of unknown compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used hyphenated technique for the analysis of complex volatile and semi-volatile mixtures. In the context of this compound, GC-MS is invaluable for monitoring its synthesis, for instance, in a Diels-Alder reaction, to identify the main product, unreacted starting materials, intermediates, and any side products. dss.go.th

As the components of the reaction mixture are separated by the GC column, they enter the ion source of the mass spectrometer. Here, they are typically ionized by Electron Ionization (EI), which bombards the molecules with high-energy electrons. This process causes the molecules to fragment in a reproducible manner. The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the molecular ion (if stable enough to be observed) and its characteristic fragment ions. researchgate.net

By comparing the obtained mass spectra with spectral libraries (like NIST) or by interpreting the fragmentation patterns, each component separated by the GC can be identified. For halogenated compounds like this compound, the presence of bromine is readily identified by its characteristic isotopic pattern (¹⁹Br and ⁸¹Br have nearly equal natural abundance), which results in pairs of peaks (M⁺ and M⁺+2) of similar intensity for bromine-containing fragments. researchgate.net

Table 3: Typical GC-MS Parameters for Reaction Mixture Analysis

| Parameter | Typical Setting | Significance |

| GC System | Gas Chromatograph coupled to a Mass Spectrometer | Combines the separation power of GC with the identification capabilities of MS. |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, nonpolar or mid-polarity phase | Separates the components of the reaction mixture prior to MS analysis. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, high-energy ionization that produces reproducible fragmentation patterns for library matching and structural elucidation. |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | Filters or separates ions based on their m/z ratio. TOF offers higher mass accuracy and resolution. |

| Scan Range | m/z 40-500 | Covers the expected mass range for the target compound, its fragments, and potential by-products. |

| Data Analysis | Total Ion Chromatogram (TIC) for an overview; Extracted Ion Chromatograms (EIC) for specific ions. | TIC shows all separated compounds. EIC can be used to selectively look for compounds with specific fragment ions or isotopic patterns (e.g., the bromine M/M+2 pattern). dss.go.th |

| Identification | Comparison of retention times and mass spectra with authentic standards or spectral libraries (e.g., NIST). | Provides confident identification of the components in the mixture. |

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

When this compound needs to be analyzed in complex matrices such as environmental samples or biological fluids, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the technique of choice. mdpi.com It offers exceptional sensitivity and selectivity, allowing for the detection and quantification of trace levels of the analyte even in the presence of a high background of interfering substances. nih.gov

The analysis begins with a sample preparation step, such as liquid-liquid extraction or solid-phase extraction (SPE), to isolate the analyte and remove the bulk of the matrix components. The extract is then injected into an LC system, where the analyte is separated from remaining interferences. Reversed-phase chromatography is common, but for certain applications, Hydrophilic Interaction Liquid Chromatography (HILIC) may be employed. mdpi.com

The eluent from the LC column is directed to the mass spectrometer, typically equipped with an Electrospray Ionization (ESI) source, which is a soft ionization technique suitable for polar and thermally labile molecules. nih.gov In the tandem mass spectrometer (e.g., a triple quadrupole), a specific precursor ion (often the protonated molecule [M+H]⁺ or an adduct) corresponding to the analyte is selected in the first quadrupole. This ion is then fragmented in a collision cell, and specific product ions are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces chemical noise, leading to very low detection limits. researchgate.net

Table 4: General LC-MS/MS Method for Trace Analysis

| Parameter | Typical Setting | Purpose |

| LC System | Ultra-High-Performance Liquid Chromatography (UHPLC) | Provides fast and high-resolution separations. |

| Column | Reversed-Phase C18 (e.g., 100 mm x 2.1 mm, 1.8 µm) | Standard for separating moderately polar organic compounds. |

| Mobile Phase | Gradient of Water (with 0.1% formic acid) and Acetonitrile (with 0.1% formic acid) | Formic acid aids in protonation for positive mode ESI. The gradient elutes compounds with varying polarities. |

| Ionization | Electrospray Ionization (ESI), Positive Mode | Soft ionization technique suitable for generating molecular ions (e.g., [M+H]⁺) from the analyte. nih.gov |

| Mass Spectrometer | Triple Quadrupole (QqQ) or Q-TOF | QqQ is ideal for targeted quantification via MRM. Q-TOF provides high-resolution data for identification and quantification. |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Highly selective and sensitive mode for quantification by monitoring a specific precursor → product ion transition (e.g., m/z 233/235 → fragment ion). researchgate.net |

| Sample Preparation | Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) | To clean up the sample, remove interferences, and concentrate the analyte before analysis. researchgate.net |

NMR-Mass Spectrometry Coupling for Confirmatory Structural Analysis

For unambiguous confirmation of a chemical structure, no single technique is more powerful than the combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry. While MS provides information about the molecular weight and elemental composition (via high-resolution MS), NMR provides detailed information about the carbon-hydrogen framework and the connectivity of atoms. hyphadiscovery.com Hyphenating LC with both NMR and MS (LC-NMR-MS) creates a formidable tool for the structural analysis of compounds in complex mixtures, such as natural product extracts or reaction side-products. nih.govscispace.com

In an online LC-NMR-MS setup, the eluent from the LC column is typically split. A small portion goes to the MS for molecular weight determination and to trigger data acquisition, while the majority flows through the NMR flow cell. researchgate.net The MS provides a rapid indication of the m/z of the components as they elute, allowing the system to intelligently acquire NMR data only for peaks of interest.

For a compound like this compound, ¹H NMR would confirm the number and environment of all protons (e.g., the ethyl group, the vinyl proton, and the aliphatic protons on the ring). 2D NMR experiments like COSY would establish proton-proton couplings and thus the connectivity within the ring and the ethyl group. ox.ac.uk Heteronuclear experiments (HSQC, HMBC) would link the protons to their respective carbons, confirming the complete carbon skeleton and the position of the ester and bromo substituents. hyphadiscovery.com The combination of the molecular formula from HR-MS with the detailed connectivity map from NMR provides definitive, irrefutable structural proof. nih.gov

Table 5: Role of Each Technique in an LC-NMR-MS System for Structural Confirmation

| Technique | Role in Structural Elucidation |

| Liquid Chromatography (LC) | Separates the target compound from impurities, starting materials, or other matrix components prior to spectroscopic analysis. nih.gov |

| Mass Spectrometry (MS) | Provides the molecular weight of the eluting compound. High-Resolution MS (HR-MS) provides an accurate mass, which can be used to determine the elemental formula (e.g., C₉H₁₃BrO₂). researchgate.net |

| ¹H NMR Spectroscopy | Determines the number of distinct proton environments and their integration (relative number of protons). Chemical shifts and coupling constants provide information about the electronic environment and neighboring protons. ox.ac.uk |

| ¹³C NMR Spectroscopy | Determines the number of distinct carbon environments. |

| 2D NMR (COSY) | Correlates coupled protons, establishing the spin systems and revealing the H-C-C-H connectivity throughout the molecule. hyphadiscovery.com |

| 2D NMR (HSQC/HMQC) | Correlates each proton with its directly attached carbon atom. |

| 2D NMR (HMBC) | Correlates protons and carbons that are separated by two or three bonds, which is crucial for piecing together different fragments of the molecule and confirming the positions of non-protonated carbons and substituents. hyphadiscovery.com |

Precursor in the Synthesis of Natural Products and Related Bioactive Molecules (excluding human clinical context)

The cyclohexene core is a common structural motif in a variety of natural products. Theoretically, this compound could serve as a key building block for the synthesis of such molecules.

Role in the Total Synthesis of Specific Cyclohexene-Containing Natural Products

There is currently no specific information available in the reviewed literature that documents the use of this compound in the total synthesis of any named natural product. However, its structure suggests potential applicability in synthetic strategies targeting cyclohexene-containing natural products through reactions such as Suzuki or Stille cross-coupling to introduce aryl or other organic fragments at the 4-position.

Utility as a Building Block for Analogue Synthesis of Natural Product Scaffolds

The synthesis of analogues of natural products is crucial for studying structure-activity relationships. While no specific examples involving this compound are documented, it could hypothetically be used to generate novel analogues of bioactive cyclohexene derivatives. For instance, substitution of the bromine atom with various nucleophiles could lead to a library of compounds with diverse functionalities at the 4-position of the cyclohexene ring.

Intermediate in the Synthesis of Advanced Materials and Polymers

The reactivity of the vinyl bromide and the ester group suggests that this compound could be a precursor for monomers or functional additives in materials science.

Monomer or Cross-linking Agent for Specialized Polymer Development

No patents or research articles were identified that describe the use of this compound as a monomer or cross-linking agent in polymer synthesis. In theory, the vinyl group could be a site for polymerization, or the bifunctionality of the molecule could be exploited to create cross-linked polymer networks.

Precursor for Optoelectronic and Functional Materials

The synthesis of organic electronic materials, such as liquid crystals or components of organic light-emitting diodes (OLEDs), often involves the use of rigid, functionalized cyclic structures. While there is no direct evidence of its use, the cyclohexene carboxylate scaffold of the title compound could be a potential starting point for the synthesis of novel optoelectronic materials.

Utility in Agrochemical and Specialized Industrial Chemical Synthesis (excluding dosage/safety)

Intermediate for Herbicidal, Insecticidal, or Fungicidal Active Ingredients (focus on synthetic pathway)

While specific examples of commercial agrochemicals derived directly from this compound are not readily found in the literature, its structural motifs are present in some active ingredients. A hypothetical synthetic pathway to a potential agrochemical scaffold could involve the following steps:

Cross-Coupling Reaction: The vinyl bromide moiety is a prime site for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, or Heck reactions. For instance, a Suzuki coupling with an appropriately substituted arylboronic acid could introduce a new carbon-carbon bond, leading to a substituted phenylcyclohexene structure. This is a common structural feature in certain classes of herbicides and fungicides.

Functional Group Interconversion: The ester group can be hydrolyzed to the corresponding carboxylic acid. This acid can then be converted into an amide by coupling with various amines, a transformation often used to fine-tune the biological activity of agrochemicals.